3-N-Di-boc-2-methyl-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOEKBZTAUKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: N,N-Bis(tert-butoxycarbonyl)-3-amino-2-methylpropanoic Acid
[1]
Executive Summary
This technical guide outlines the physicochemical properties, synthetic pathway, and stability profile of 3-(N,N-bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid (referred to herein as N,N-Di-Boc-BAIBA ).[1]
This molecule is a specialized derivative of
Part 1: Physicochemical Characterization[1]
The following data is derived from the stoichiometric addition of a second tert-butoxycarbonyl group to the standard mono-protected precursor.
Molecular Identity & Properties[2][3][4][5][6][7][8][9]
| Property | Value | Notes |
| IUPAC Name | 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid | |
| Common Name | N,N-Di-Boc-3-amino-2-methylpropionic acid | Derivative of Roche Ester / BAIBA |
| Molecular Formula | C₁₄H₂₅NO₆ | |
| Molecular Weight | 303.35 g/mol | |
| Exact Mass | 303.1682 | Monoisotopic |
| Physical State | Viscous Oil or Low-Melting Solid | Di-Boc derivatives often have lower MP than mono-Boc due to loss of H-bonding.[1][2][3] |
| Solubility | High in DCM, THF, EtOAc; Low in Water | Highly lipophilic due to two |
| pKa (Acid) | ~4.8 (Carboxylic Acid) | The nitrogen is non-basic (imidodicarbonate).[1] |
Structural Formula Analysis
The "Di-Boc" designation implies the formation of an imidodicarbonate structure (
-
Core Backbone:
(Isobutyric acid skeleton minus 3-H)[1] -
Nitrogen: N
-
Protecting Groups: 2
-
Net Calculation:
Part 2: Synthetic Strategy & Causality
The "Di-Boc" Challenge
Synthesizing the free acid form of a Di-Boc amino acid is non-trivial.[1]
-
Direct Reaction Fails: Reacting the free amino acid with excess
often leads to mixed anhydrides or incomplete protection. -
Base Sensitivity: The second Boc group in a Di-Boc amine is susceptible to nucleophilic attack. Standard saponification (LiOH/NaOH) of a Di-Boc ester often cleaves one Boc group, reverting the molecule to the mono-Boc state.
The Solution: Orthogonal Protection (Benzyl Route)
To ensure the integrity of the sensitive bis-carbamate nitrogen while unmasking the carboxylic acid, we utilize a hydrogenolysis-compatible pathway . The benzyl (Bn) ester is stable to the basic conditions required to install the second Boc group but is removed under neutral conditions (
Workflow Diagram
The following Graphviz diagram illustrates the requisite synthetic logic to isolate the target acid without degrading the Di-Boc moiety.
Figure 1: Orthogonal synthetic pathway using benzyl ester protection to access the acid-labile/base-sensitive target.[1][4][2]
Part 3: Experimental Protocol
Step 1: Exhaustive Boc-Protection (The "Di-Boc" Step)
Pre-requisite: Start with the Benzyl ester of 3-amino-2-methylpropanoic acid to protect the carboxyl group.[1]
Reagents:
-
Substrate: 3-amino-2-methylpropanoic acid benzyl ester (1.0 eq)[1]
-
Reagent: Di-tert-butyl dicarbonate (
) (3.0 - 4.0 eq)[1] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.2 eq)[1]
-
Solvent: Acetonitrile (MeCN) or THF (Dry)[1]
Methodology:
-
Dissolution: Dissolve the amino-ester in dry MeCN (0.2 M concentration) under an inert atmosphere (
). -
Addition: Add DMAP followed by
in portions. Note: A large excess of is strictly required to push the equilibrium from the stable mono-Boc to the sterically crowded Di-Boc species.[1] -
Reflux: Heat the mixture to 50–60°C. Monitor by TLC. The mono-Boc intermediate will form quickly; the conversion to Di-Boc is slower (4–18 hours).[1]
-
Workup: Concentrate in vacuo. Redissolve in
(Di-Boc compounds are highly lipophilic).[1] Wash with 5% citric acid (cold) to remove DMAP, then brine. -
Purification: Flash chromatography (Hexane/EtOAc). The Di-Boc product will elute significantly faster (higher
) than the Mono-Boc due to the loss of the N-H hydrogen bond donor.[1]
Step 2: Hydrogenolytic Deprotection (Isolating the Acid)
Reagents:
Methodology:
-
Setup: Dissolve the ester in Ethanol. Add the Pd/C catalyst carefully under Argon.
-
Reduction: Sparge with Hydrogen gas (
) (balloon pressure is sufficient). Stir vigorously at Room Temperature. -
Monitoring: Reaction is usually complete in 1–2 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Evaporate the solvent at low temperature (<30°C) .
-
Critical Warning: Do not heat the free acid form excessively. The proximity of the carboxylic acid to the sterically bulky Di-Boc group can induce thermal decarboxylation or loss of a Boc group (autocatalysis). Store at -20°C.
-
Part 4: Analytical Validation
To validate the synthesis of N,N-Di-Boc-BAIBA , look for these specific spectral signatures which differ from the standard mono-Boc reagent.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR | Integration of 18 protons confirms two Boc groups.[1][2] | |
| 1H NMR | Absence of | Crucial: Complete disappearance of the N-H amide proton indicates full conversion to Di-Boc. |
| 13C NMR | The t-butyl quaternary carbon often shifts slightly downfield compared to mono-Boc.[1] | |
| 13C NMR | Imidodicarbonate carbonyl signal. | |
| IR Spec | Split Carbonyl Band (~1740, 1690 cm⁻¹) | Di-Boc groups often show a characteristic doublet or broadening in the carbonyl region distinct from the single amide band. |
References
-
Mechanisms of Di-Boc Formation: Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc.[][6][7][4][8][9][10][11] RSC Advances, 3(44), 21141-21153.
-
Beta-Amino Acid Synthesis: Seebach, D., et al. (1996).
- and -amino acid derivatives. Helvetica Chimica Acta, 79(4), 913-941. -
Stability of Boc Groups: Greene, T. W., & Wuts, P. G. M. (1999).[12] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][10] (Referenced for stability profiles of carbamates under hydrolytic vs. hydrogenolytic conditions). [1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 12042484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Amino Protecting Groups Stability [organic-chemistry.org]
Technical Monograph: 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic Acid
Structural Elucidation, Synthetic Pathways, and Applications in Peptidomimetics [1]
Nomenclature & Chemical Identity
The compound colloquially referred to as 3-N-Di-boc-2-methyl-propionic acid represents a specialized protected form of the non-proteinogenic amino acid
IUPAC Name Derivation
The systematic naming follows the hierarchy of functional groups, where the carboxylic acid takes precedence as the suffix, and the amine is treated as a substituent.
-
Parent Chain: Propanoic acid (3 carbons).
-
Principal Functional Group: Carboxylic acid (-COOH) at position 1.[2]
-
Substituent 1 (C2): Methyl group (-CH
). -
Substituent 2 (C3): Amino group (-NH
). -
Modification on Nitrogen: Two tert-butoxycarbonyl groups.[3][4] The IUPAC accepted name for the "Boc" group is (2-methylpropan-2-yl)oxycarbonyl .[3]
-
Multiplicity: Since there are two identical groups on the nitrogen, the prefix "bis" is used to avoid ambiguity with the internal numbering of the butyl group.
Preferred IUPAC Name (PIN): 3-{Bis[(2-methylpropan-2-yl)oxy]carbonyl}amino-2-methylpropanoic acid
Alternative Acceptable Name: 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid
Chemical Descriptors
| Property | Data |
| CAS Registry Number | 357610-29-8 |
| Molecular Formula | C |
| Molecular Weight | 303.35 g/mol |
| Chirality | Exists as (R), (S), or Racemate (typically derived from chiral Roche ester) |
| Physical State | Viscous oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; insoluble in water |
Structural Analysis & The "Bis-Boc" Effect
The presence of two Boc groups on a single nitrogen atom (N,N-di-Boc) creates a unique steric and electronic environment compared to the standard mono-Boc protection.
Steric Crowding and Planarity
In a mono-Boc amine, the nitrogen retains a proton available for hydrogen bonding (donor). In the Bis-Boc species, the nitrogen is fully substituted. The two bulky tert-butyl groups force the carbamate moieties to rotate out of coplanarity to minimize steric clash, often rendering the nitrogen atom less nucleophilic and the carbonyls more susceptible to nucleophilic attack than typical amides.
Stability Profile
-
Acid Stability: Like mono-Boc, the Bis-Boc group is cleaved by strong acids (TFA, HCl/Dioxane), releasing isobutylene and CO
. -
Base Sensitivity: The Bis-Boc moiety is significantly more labile to base than a mono-Boc group. The second Boc group acts as an electron-withdrawing "activator," making the carbonyl carbon highly electrophilic. Consequently, saponification (using LiOH or NaOH) of a Bis-Boc ester to the free acid is risky and often results in the loss of one Boc group.
Critical Insight: For the synthesis of the free acid (the Topic), one must avoid strong basic hydrolysis of the corresponding ester. Hydrogenolysis of a benzyl ester is the preferred pathway to preserve the Bis-Boc integrity.
Synthetic Pathways[6]
The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid requires a route that establishes the carbon backbone (often with stereocontrol) and then installs the bulky nitrogen protection without degrading the molecule.
Pathway Logic: The Roche Ester Route
The most reliable method for generating the chiral backbone is starting from the Roche Ester (Methyl 3-hydroxy-2-methylpropionate).
-
Activation: Convert the hydroxyl group to a leaving group (Tosylate/Mesylate).
-
Displacement: Nucleophilic substitution with Azide (inversion of configuration).
-
Reduction: Hydrogenation of azide to primary amine.
-
Bis-Protection: Aggressive acylation with excess Boc
O and DMAP. -
Deprotection: Selective ester cleavage (Hydrogenolysis preferred over hydrolysis).
Visualization of the Workflow
Figure 1: Synthetic workflow from the chiral Roche Ester to the Target Bis-Boc Acid.
Experimental Protocol (Recommended)
This protocol describes the conversion of the amino-ester precursor to the Bis-Boc acid. It assumes the starting material is Benzyl 3-amino-2-methylpropionate to allow for neutral deprotection, preserving the sensitive Bis-Boc group.
Step 1: Formation of the Bis-Boc Ester
Reagents: Benzyl 3-amino-2-methylpropionate (1.0 eq), Di-tert-butyl dicarbonate (Boc
-
Dissolve the amino ester in dry MeCN (0.2 M concentration).
-
Add DMAP (catalyst) followed by Boc
O in portions. -
Mechanism: The first Boc adds rapidly. The second Boc requires the nucleophilic assistance of DMAP to attack the sterically hindered carbamate nitrogen.
-
Reflux the mixture at 50°C for 12–18 hours. Monitor by TLC (the Bis-Boc spot is less polar than the Mono-Boc).
-
Workup: Concentrate in vacuo. Redissolve in Ethyl Acetate, wash with 5% Citric Acid (to remove DMAP) and Brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc). Bis-Boc esters elute significantly earlier than Mono-Boc analogs.
Step 2: Hydrogenolysis to the Free Acid
Reagents: Bis-Boc Benzyl Ester, 10% Pd/C, H
-
Dissolve the purified Bis-Boc ester in MeOH/EtOAc (1:1).
-
Add 10 wt% of Pd/C catalyst.
-
Stir under a hydrogen atmosphere (1 atm) at room temperature for 2–4 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst.
-
Isolation: Evaporate the solvent. The residue is the pure 3-[bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid .
-
Note: Avoid heating the free acid excessively, as thermal decarboxylation or Boc-cleavage can occur.
-
Applications in Drug Design[4]
The This compound scaffold is a critical building block for:
-
-Peptides: Unlike
-amino acids, -amino acids (like this propionic acid derivative) form stable secondary structures (helices, sheets) that are resistant to proteolytic degradation. -
Turn Inducers: The methyl group at the C2 position (alpha to the carbonyl) exerts a "Thorpe-Ingold" effect, restricting conformational freedom and promoting specific folding patterns in peptidomimetics.
-
Mitsunobu Reactions: The Bis-Boc group removes the acidic NH proton. This allows the carboxyl group to be activated or modified without self-reaction or hydrogen bonding interference, which is often a problem with Mono-Boc amino acids.
Nomenclature Hierarchy Visualization
To assist in verifying the IUPAC name components:
Figure 2: Hierarchical breakdown of the IUPAC nomenclature components.
References
-
IUPAC Nomenclature of Organic Chemistry (Blue Book). "P-62.2.1.1.1: N-Substituted amines." International Union of Pure and Applied Chemistry.Link
-
Ragnarsson, U., & Grehn, L. (1991). "Novel amine chemistry based on DMAP-catalyzed acylation." Accounts of Chemical Research, 24(10), 285-289. (Seminal work on Bis-Boc synthesis). Link
-
PubChem Database. "Compound Summary: 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid" (Mono-Boc analog reference for structural comparison).[3] Link
-
Key Organics / BLD Pharm Catalog. "this compound (CAS 357610-29-8)." (Verification of commercial existence). Link
-
Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Context for Beta-amino acid usage). Link
Sources
The Stability of Bis-tert-butoxycarbonyl Amino Groups: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
The bis-tert-butoxycarbonyl (di-Boc) protecting group offers a unique modification of the amino functionality, significantly altering its steric and electronic properties compared to its mono-Boc counterpart. This in-depth technical guide provides a comprehensive analysis of the stability and reactivity of N,N-di-Boc protected amines under a wide range of conditions encountered in modern organic synthesis. We will delve into the nuanced behavior of this protecting group towards acidic, basic, reductive, oxidative, and organometallic reagents. Furthermore, this guide will present detailed protocols for the selective mono-deprotection of di-Boc amines, a transformation of significant synthetic utility. Through a combination of mechanistic insights, tabulated data, and practical experimental procedures, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize the di-Boc protecting group in the synthesis of complex molecules.
Introduction: The Di-Boc Group - More Than Just a Double-Protected Amine
The tert-butoxycarbonyl (Boc) group is arguably one of the most ubiquitous amine protecting groups in organic synthesis, prized for its ease of installation, general stability to a wide range of reagents, and facile cleavage under acidic conditions.[1][2] While the properties of mono-Boc protected amines are well-documented, the corresponding di-Boc protected amines present a distinct set of characteristics that can be strategically exploited in complex synthetic endeavors.
The presence of two bulky, electron-withdrawing Boc groups on a single nitrogen atom profoundly impacts its reactivity. The nitrogen lone pair is significantly less available for nucleophilic or basic reactions, and the steric bulk around the nitrogen is substantially increased. These features render the di-Boc group exceptionally robust under many conditions where a mono-Boc group might be labile. However, the proximity of the two carbonyl groups also introduces unique reactivity, most notably the ability to selectively remove one Boc group under relatively mild conditions, regenerating a mono-Boc amine. This guide will explore this fascinating dichotomy of enhanced stability and selective lability.
Synthesis of N,N-di-Boc Amines
The formation of a di-Boc amine is typically achieved by reacting a primary amine with an excess of di-tert-butyl dicarbonate (Boc anhydride, Boc₂O). The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction.[3] While the formation of the mono-Boc derivative is generally rapid, the introduction of the second Boc group is slower due to the decreased nucleophilicity of the N-Boc intermediate and increased steric hindrance. Driving the reaction to completion often requires prolonged reaction times or gentle heating.
Experimental Protocol: General Procedure for the Synthesis of an N,N-di-Boc Amine
-
To a solution of the primary amine (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or acetonitrile, ~0.5 M), add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 equiv.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.2-2.5 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N,N-di-Boc protected amine.
Stability Profile of the Di-Boc Group
The stability of the di-Boc group is a critical consideration in synthetic planning. The following sections outline its behavior under various commonly employed reaction conditions.
Acidic Conditions
Similar to their mono-Boc counterparts, di-Boc amines are labile to acidic conditions. However, the di-Boc group is generally considered to be more acid-sensitive.[4] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) will rapidly cleave both Boc groups to reveal the primary amine.[5] Milder acidic conditions can sometimes be employed for the selective removal of one Boc group, although this can be substrate-dependent and may lead to mixtures of the mono- and di-deprotected products.
Basic Conditions
While mono-Boc groups are renowned for their stability to a wide range of basic conditions, the di-Boc group exhibits increased lability. The electron-withdrawing nature of the two Boc groups renders the nitrogen atom more acidic, making it susceptible to deprotection under certain basic conditions. For instance, a method for the selective cleavage of one Boc group from di-Boc protected α-amino acids has been developed using cesium carbonate and imidazole in acetonitrile at elevated temperatures.[6] This suggests that caution should be exercised when subjecting di-Boc protected compounds to strong bases or prolonged heating in the presence of even mild bases.
Reductive Conditions
The stability of the di-Boc group towards reducing agents is a key consideration for orthogonal protection strategies.
-
Catalytic Hydrogenation: The Boc group, in both its mono and di-protected forms, is generally stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[7] This allows for the selective deprotection of other protecting groups, such as the benzyloxycarbonyl (Cbz) group, in the presence of a di-Boc amine.
-
Hydride Reagents:
-
Sodium Borohydride (NaBH₄): The di-Boc group is generally stable to sodium borohydride. This allows for the selective reduction of ketones and aldehydes in the presence of a di-Boc protected amine. Interestingly, di-Boc protected amides have been shown to be smoothly reduced to the corresponding alcohols with sodium borohydride.[8]
-
Lithium Aluminum Hydride (LiAlH₄): Information regarding the stability of di-Boc amines towards LiAlH₄ is less direct. While amides are generally reduced to amines by LiAlH₄, the carbamate functionality of the Boc group can also be susceptible to cleavage. Given the increased lability of the di-Boc group, it is likely to be cleaved under standard LiAlH₄ reduction conditions.
-
Oxidative Conditions
Direct and comprehensive studies on the stability of di-Boc amines to a wide array of oxidizing agents are limited. However, based on the known stability of the mono-Boc group, some inferences can be made.
-
Peroxyacids (e.g., m-CPBA): The mono-Boc group is generally stable to epoxidation and Baeyer-Villiger oxidation conditions using reagents like m-CPBA. It is anticipated that the di-Boc group would also exhibit similar stability, although this should be confirmed on a case-by-case basis. It is worth noting that under certain conditions, amines themselves can be oxidized by m-CPBA to form nitroalkanes or N-oxides.[9] The reduced nucleophilicity of the di-Boc protected nitrogen likely mitigates this reactivity.
-
Swern Oxidation and other DMSO-based oxidations: These conditions are generally mild and are used for the oxidation of alcohols to aldehydes and ketones. The di-Boc group is expected to be stable under these conditions.
Organometallic Reagents
The stability of the di-Boc group towards highly nucleophilic and basic organometallic reagents is a critical aspect of its synthetic utility.
-
Grignard Reagents (RMgX): Mono-Boc protected anilines are reported to be stable to Grignard reagents.[10] While direct evidence for di-Boc amines is scarce, it is plausible that the steric hindrance and reduced electrophilicity of the carbonyl groups in the di-Boc moiety would confer stability towards Grignard reagents, especially at low temperatures.
-
Organolithium Reagents (RLi): Organolithium reagents are significantly more reactive than Grignard reagents. It is likely that di-Boc amines would not be stable to these reagents, with attack at one of the carbonyl groups being a probable reaction pathway.
Selective Mono-deprotection of Di-Boc Amines
One of the most synthetically valuable transformations of di-Boc amines is the selective removal of a single Boc group to furnish the corresponding mono-Boc amine. This allows for a sequential functionalization of the nitrogen atom. Several methods have been developed to achieve this selective deprotection.
Lewis Acid-Mediated Mono-deprotection
A variety of Lewis acids have been shown to effectively catalyze the selective mono-deprotection of di-Boc amines. The proposed mechanism involves the chelation of the Lewis acid by the two carbonyl oxygen atoms of the di-Boc group, which activates one of the Boc groups for cleavage.
Commonly used Lewis acids for this transformation include:
-
Zinc Bromide (ZnBr₂): ZnBr₂ in dichloromethane has been shown to selectively cleave secondary N-Boc groups in the presence of primary N-Boc groups.[11] It is also effective for the mono-deprotection of di-Boc amines.
-
Magnesium Perchlorate (Mg(ClO₄)₂): This Lewis acid can also be used for selective mono-deprotection.[4]
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOtf): A powerful Lewis acid that can effect selective mono-deprotection under mild conditions.[4]
-
Iron(III) Salts: Catalytic amounts of iron(III) salts have been reported to be effective for the selective cleavage of a Boc group from N,N'-diprotected amines.[12]
Experimental Protocol: Selective Mono-deprotection using Zinc Bromide
-
To a solution of the N,N-di-Boc amine (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C, add zinc bromide (ZnBr₂, 1.5-2.0 equiv.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-Boc protected amine.
Thermal Mono-deprotection
Heating a solution of a di-Boc amine can lead to the selective removal of one Boc group. This method is particularly useful when acidic or basic conditions are not tolerated by other functional groups in the molecule. The selectivity is often dependent on the substrate and the solvent used.
Spectroscopic Characterization of Di-Boc Amines
The characterization of di-Boc amines by spectroscopic methods reveals distinct features that confirm the presence of the two Boc groups.
| Spectroscopic Technique | Characteristic Features of the N(Boc)₂ Group |
| ¹H NMR | A sharp singlet integrating to 18 protons is typically observed in the range of δ 1.4-1.6 ppm. This signal corresponds to the protons of the two tert-butyl groups.[13][14] |
| ¹³C NMR | Two characteristic signals are observed: one for the quaternary carbons of the tert-butyl groups at approximately δ 80-85 ppm, and one for the methyl carbons of the tert-butyl groups around δ 28 ppm. The carbonyl carbons of the Boc groups typically appear in the range of δ 150-155 ppm.[15][16] |
| IR Spectroscopy | Strong carbonyl stretching absorptions are observed in the range of 1690-1750 cm⁻¹. The exact position can be influenced by the electronic nature of the rest of the molecule. Unlike primary or secondary amines, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region.[10][17] |
| Mass Spectrometry | Under electrospray ionization (ESI) conditions, di-Boc protected compounds often show characteristic fragmentation patterns involving the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da).[6][11] |
Applications in Organic Synthesis
The unique stability and reactivity profile of the di-Boc group has led to its application in various areas of organic synthesis.
-
Gabriel-type Syntheses: Di-tert-butyl iminodicarboxylate, the di-Boc protected form of ammonia, serves as a valuable alternative to potassium phthalimide in Gabriel syntheses of primary amines.
-
Intermediates in Natural Product Synthesis: The ability to selectively unmask an amino group from a di-Boc protected intermediate provides a powerful tool in the multi-step synthesis of complex natural products.[18]
-
Modification of Peptides: The di-Boc group can be used to temporarily block the N-terminus of a peptide, allowing for modifications at other positions.
Conclusion
The bis-tert-butoxycarbonyl amino group is a valuable tool in the arsenal of the modern synthetic chemist. Its enhanced stability under many reaction conditions, coupled with the ability to undergo selective mono-deprotection, provides a level of synthetic flexibility not offered by its mono-Boc counterpart. A thorough understanding of its stability profile, as detailed in this guide, is paramount for its successful implementation in the synthesis of complex and high-value molecules. By carefully selecting reaction conditions, researchers can leverage the unique properties of the di-Boc group to achieve their synthetic goals with greater efficiency and control.
References
-
Mohapatra, D. K., & Durugkar, K. A. (2005). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. ARKIVOC, 2005(14), 20-28. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]
-
Alonso, D. A., Costa, A., Nájera, C., & Varea, T. (2003). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. The Journal of Organic Chemistry, 68(16), 6423–6427. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved February 15, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 15, 2026, from [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. (2005). Journal of the American Society for Mass Spectrometry, 16(4), 553-564. [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1183. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14945-14966. [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. [Link]
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved February 15, 2026, from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Georg Thieme Verlag. (n.d.). Oxidation of Amines and N-Hetarenes. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 6). Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[5][6]diazepino-[1,2,3-gh]purines. [Link]
-
Beilstein-Institut. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
-
Beilstein-Institut. (2025, May 22). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Sources
- 1. Workup [chem.rochester.edu]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. research.hanze.nl [research.hanze.nl]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13Carbon NMR [chem.ch.huji.ac.il]
- 13. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. BJOC - Recent total synthesis of natural products leveraging a strategy of enamide cyclization [beilstein-journals.org]
Methodological & Application
Application Note: High-Performance Coupling Strategies for Sterically Hindered 3-N-Di-Boc-2-methyl-propionic Acid
Abstract
Coupling sterically hindered
The Chemical Challenge: Anatomy of Hindrance
To select the correct reagent, one must understand the failure modes of standard coupling in this specific molecule:
-
The
-Methyl Barrier: Unlike standard glycine or alanine derivatives, the methyl group at the 2-position (alpha to the carboxyl) restricts the rotational freedom of the active ester, making the carbonyl carbon less accessible to the incoming amine nucleophile. -
The Di-Boc "Umbrella": A single Boc group is bulky; a Di-Boc (
) group is massive. It creates a hydrophobic shield over the -position. In a folded conformation, this bulk can occlude the active site, drastically reducing the reaction rate ( ). -
Racemization Risk: The activation of the carboxylic acid increases the acidity of the
-proton. Slow coupling rates give the base more time to deprotonate this position, leading to epimerization (loss of chirality).
Strategic Solution
We must move away from "slow and steady" carbodiimides to fast and aggressive onium salts or acid fluorides. The goal is to make the coupling rate (
Reagent Selection Matrix
| Reagent | Class | Mechanism | Recommended For | Pros | Cons |
| HATU | Uronium/Aminium | Active Ester (-OAt) | First-Line Defense. High-difficulty couplings.[1] | Fast kinetics; Pyridine ring provides anchimeric assistance (neighboring group effect). | Expensive; High concentration of DIPEA can cause racemization if not controlled. |
| COMU | Uronium | Active Ester (Oxyma) | Modern Standard. Safer alternative to HATU.[2][3] | Comparable efficiency to HATU; Green chemistry. | Visual end-point monitoring (color change); Non-explosive leaving group. |
| TFFH | Formamidinium | Acid Fluoride | Extreme Hindrance. When HATU fails. | Generates -COF (Acid Fluoride). Small leaving group penetrates steric bulk better than bulky -OAt esters. | Highly reactive; Moisture sensitive intermediate. |
Decision Framework
The following logic gate determines the optimal protocol for your specific coupling partner (amine).
Figure 1: Decision tree for reagent selection based on the steric environment of the coupling partner.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The Gold Standard)
Best for coupling the Di-Boc acid to primary amines or unhindered amino acids.
Mechanistic Insight: HATU generates an -OAt active ester.[3] The nitrogen in the pyridine ring of the leaving group (HOAt) forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophile. This "anchimeric assistance" is why HATU outperforms HBTU [1][3].
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.0 - 1.1 equiv)
-
HATU (1.1 equiv)
-
Base: HOAt (0.5 equiv - Optional but recommended for chiral preservation)
-
Base: Collidine (2,4,6-trimethylpyridine) (2.5 equiv) OR DIPEA (2.0 equiv)
-
Solvent: Anhydrous DMF or NMP (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve the carboxylic acid and HATU in anhydrous DMF under Nitrogen/Argon atmosphere.
-
Activation (Critical): Cool the solution to 0°C . Add the base (Collidine is preferred over DIPEA to minimize epimerization of the
-methyl group) [6]. Stir for exactly 2 minutes .-
Note: Do not pre-activate for >5 minutes. Prolonged activation can lead to guanidinium side-product formation.
-
-
Coupling: Add the amine component immediately.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by LC-MS. If the intermediate active ester persists, add 0.1 equiv of additional base.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes base/HATU byproducts), sat. NaHCO3, and brine. Dry over Na2SO4.
Protocol B: TFFH-Mediated Acid Fluoride Coupling (The "Nuclear" Option)
Best for coupling to secondary amines, N-methylated amino acids, or when Protocol A yields <50% conversion.
Mechanistic Insight: TFFH converts the carboxylic acid into an Acid Fluoride (-COF). Unlike the bulky -OAt ester formed by HATU, the Fluoride atom is small. It does not add extra steric bulk to the already crowded 2-methyl/3-Di-Boc center, allowing even bulky nucleophiles to attack the carbonyl [4][5].
Materials:
-
This compound (1.0 equiv)
-
Amine component (1.1 equiv)
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DCM (preferred for acid fluorides) or DMF.
Procedure:
-
Activation: Dissolve the carboxylic acid and TFFH in anhydrous DCM (0.2 M) under inert atmosphere.
-
Fluorination: Add DIPEA (3.0 equiv) dropwise at 0°C. Stir for 30 minutes at 0°C followed by 30 minutes at RT.
-
Coupling: Add the amine component (dissolved in minimal DCM).
-
Reaction: Stir at RT for 2–12 hours.
-
Note: Acid fluorides are highly reactive but less prone to racemization than acid chlorides.
-
-
Workup: Standard aqueous workup (Citric acid/Bicarbonate).
Troubleshooting & Quality Control
Racemization Check
The 2-methyl position is liable to epimerize.
-
Detection: Use Chiral HPLC or HPLC on the crude product compared to a synthesized epimer standard (if available).
-
Mitigation: If epimerization is observed (>5%):
-
Switch from DIPEA to Collidine (weaker base, less proton extraction).
-
Add Oxyma Pure (1.0 equiv) as an additive to the carbodiimide (if not using HATU/TFFH).
-
Lower reaction temperature to -10°C and extend reaction time.
-
Incomplete Conversion
If the Di-Boc group is causing extreme shielding:
-
Switch to Microwave: Run the HATU coupling at 40°C–60°C in a microwave reactor for 20 minutes. (Caution: Higher temps increase racemization risk).
-
Double Coupling: Filter the resin (if Solid Phase) or isolate crude (if Solution Phase) and re-subject to Protocol B.
Visualization of Activation Pathways
The following diagram contrasts the steric profile of the active species generated by HATU vs. TFFH.
Figure 2: Comparison of steric bulk in active intermediates. The Acid Fluoride (bottom path) offers a smaller target for nucleophilic attack.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[1][3][5][7][8] Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[5] Chemical Reviews. Link
-
BenchChem. (2025).[1][9][10] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.Link
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides and Peptide Coupling.[3] Journal of the American Chemical Society. Link
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link
-
MilliporeSigma. Peptide Coupling Reagents Guide: Novabiochem.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. TFFH as an Excellent Reagent for Acylation of Alcohols, Thiols and Dithiocarbamates [organic-chemistry.org]
- 5. peptide.com [peptide.com]
- 6. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 7. jpt.com [jpt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preparation of beta-peptides using Di-Boc protected building blocks
Application Note: High-Fidelity Preparation of -Peptides via -Di-Boc Protected Building Blocks
Executive Summary & Rationale
Standard Arndt-Eistert homologation—the primary route to convert
The Di-Boc Strategy: This guide details the use of
Mechanistic Workflow: The "Lactam Trap" Avoidance
The following diagram illustrates the critical divergence point where Di-Boc protection saves the synthesis.
Figure 1: Mechanistic pathway showing how N,N-Di-Boc protection prevents lactam formation during homologation.
Detailed Experimental Protocols
Protocol A: Synthesis of -Di-Boc Protected Precursors
Objective: Convert a standard Mono-Boc
Reagents:
-
Starting Material: Boc-L-Amino Acid (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (3.0 equiv)[1] -
4-Dimethylaminopyridine (DMAP) (0.2 equiv) - Catalyst[1]
-
Acetonitrile (MeCN) or THF (Dry)[1]
Procedure:
-
Dissolution: Dissolve the Mono-Boc amino acid ester (usually methyl or benzyl ester to protect the C-terminus, or perform on the free acid if using specific transient protection) in dry MeCN.[1]
-
Note: It is standard to use the benzyl ester of the amino acid first, introduce the second Boc, and then hydrogenolyze the ester to get the free acid
-Di-Boc-AA-OH.[1]
-
-
Activation: Add DMAP (catalytic) and
(excess).[1] -
Reaction: Stir at room temperature for 12–24 hours. The solution typically turns from colorless to slight yellow.
-
Monitoring: TLC will show a shift to a higher
value (less polar due to loss of H-bonding).[1]
-
-
Workup: Concentrate the solvent. Redissolve in EtOAc. Wash with 1N KHSO
(to remove DMAP) and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
-Di-Boc derivatives are often oils or low-melting solids.[1]
Protocol B: Arndt-Eistert Homologation (The Critical Step)
Objective: Chain extension by one carbon atom to create the
Reagents:
- -Di-Boc-AA-OH (1.0 equiv)[1]
-
Isobutyl chloroformate (1.1 equiv)[1]
-
N-Methylmorpholine (NMM) (1.1 equiv)[1]
-
Diazomethane (
) (Etherial solution, excess)[1] -
Silver Benzoate (
) (0.1 equiv)[1]
Step-by-Step:
-
Mixed Anhydride Formation:
-
Dissolve
-Di-Boc-AA-OH in dry THF at -15°C (salt/ice bath). -
Add NMM followed by Isobutyl chloroformate dropwise. Stir for 15 min.
-
Why: This activates the carboxylic acid for nucleophilic attack.
-
-
Diazoketone Synthesis:
-
Filter off the precipitated NMM salts (rapidly, under Argon) or proceed directly if using a clean solution.
-
Add the filtrate to a pre-cooled solution of Diazomethane in ether at 0°C.
-
Safety: Diazomethane is explosive.[3][4] Use polished glassware (no scratches) and blast shields.
-
Stir for 1 hour at 0°C, then overnight at RT.
-
Quench: Excess diazomethane is removed by bubbling Nitrogen or adding mild acetic acid. Evaporate solvent to yield the
-Diazoketone .[1]
-
-
Wolff Rearrangement:
-
Dissolve the crude Diazoketone in Dioxane/Water (9:1).
-
Add Silver Benzoate (catalyst).[3]
-
Sonicate or heat to 70°C in the dark.
-
Observation: Evolution of
gas indicates the reaction is proceeding. The intermediate ketene reacts with water to form the free acid.[4] -
Alternative: For ester formation, use Methanol instead of Water.
-
-
Isolation:
-
Acidify to pH 3 with citric acid. Extract with EtOAc.
-
The product is the
-Di-Boc- -Amino Acid .[1]
-
Protocol C: Selective Deprotection & Coupling
Objective: Preparing the building block for peptide synthesis.[5][6][7] The Di-Boc group is too bulky for coupling; it must be converted to Mono-Boc or Fmoc, or used immediately after deprotection.[1]
Scenario: You need a Mono-Boc
-
Selective Cleavage:
-
Coupling:
-
Use standard HATU/HOAt or DIC/Oxyma coupling protocols.
-
Because
-amino acids are less reactive (secondary amines are more hindered), double coupling cycles (2 x 1h) are recommended.[1]
-
Quantitative Data: Yield Comparison
The following table highlights the efficiency of the Di-Boc strategy compared to standard Mono-Boc approaches for generating
| Precursor Protection | Reaction Condition | Major Product | Yield | Notes |
| Mono-Boc-Phe-OH | Arndt-Eistert (Ag+) | 65% | Intramolecular attack of NH dominates.[1] | |
| Mono-Boc-Phe-OH | Arndt-Eistert (Light) | Mixed | 40% | Difficult separation of linear/cyclic products.[1] |
| Arndt-Eistert (Ag+) | 92% | Steric bulk prevents cyclization.[1] | ||
| Fmoc-Phe-OH | Arndt-Eistert | Oxazolone | 55% | Fmoc is base-labile; incompatible with diazomethane generation often.[1] |
Troubleshooting & Critical Controls
Diazomethane Safety
-
Risk: Explosion.[4]
-
Control: Never use ground glass joints. Use specialized diazomethane kits (Aldrich). Generate in situ using Diazald if possible.
-
Alternative: Use TMS-Diazomethane, though it is slower and requires Methanol to react efficiently.[1]
Racemization Check
-
The Wolff rearrangement generally proceeds with retention of configuration .[3]
-
Validation: Analyze the final
-amino acid via Chiral HPLC (e.g., Chiralpak AD-H column). -
Di-Boc Advantage: By preventing oxazolone formation (common in activated mono-protected acids), Di-Boc actually preserves chirality better than Mono-Fmoc routes.[1]
"Stuck" Rearrangement
-
If the diazoketone does not react:
-
Ensure the Silver Benzoate is fresh.
-
Use Ultrasound (Sonication) . This is a proven method to accelerate Wolff rearrangement at lower temperatures, minimizing side products.
-
References
-
Podlech, J., & Seebach, D. (1995).[8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition, 34(4), 471-472.[1] [1]
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180.[1]
-
Guichard, G., Abele, S., & Seebach, D. (1998).
- and -amino acids." Helvetica Chimica Acta, 81(2), 187. [1] -
Matthews, J. L., et al. (1997). "Synthesis of Enantiomerically Pure
-Amino Acids from -Amino Acids." Organic Syntheses, 74, 53. (Describes the specific Di-Boc protocol).
Sources
- 1. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. peptide.com [peptide.com]
- 8. Arndt-Eistert Synthesis [organic-chemistry.org]
Application Note & Protocol Guide: Mastering the Selective Mono-Deprotection of Di-Boc Amines
Introduction: The Ubiquity of Boc and the Challenge of Selectivity
The tert-butyloxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions.[1][2] Its facile installation using di-tert-butyl dicarbonate (Boc₂O) and, critically, its lability under acidic conditions make it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to peptides.[3][4][5]
While the complete removal of a Boc group is a straightforward process, a significant challenge arises when a molecule contains two Boc groups on the same nitrogen atom (a gem-di-Boc amine) or on two different nitrogen atoms within the same molecule.[6] The selective removal of just one of these Boc groups to unmask a single reactive site is a delicate and often non-trivial transformation. This guide provides an in-depth exploration of the principles and field-proven protocols for achieving high-yield, selective mono-deprotection of di-Boc amines, empowering researchers to navigate this critical synthetic step with precision and confidence.
The Mechanistic Basis of Selectivity
The standard deprotection of a Boc group proceeds via acid-catalyzed hydrolysis. The carbamate oxygen is protonated, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to liberate the free amine.[5]
Achieving selective mono-deprotection hinges on exploiting subtle differences in the reactivity of the two Boc groups or, more commonly, by precisely controlling the reaction conditions to favor the cleavage of only one. The primary strategies revolve around modulating the strength and stoichiometry of the acidic reagent. Milder acidic conditions, often achieved with Lewis acids or carefully controlled amounts of Brønsted acids, can provide the necessary window of selectivity to cleave the first Boc group while leaving the second intact.[6][7]
Methodologies for Selective Mono-Deprotection
Several reliable methods have been developed to address this synthetic challenge. The choice of method depends on the substrate's overall functionality, particularly its tolerance to other acidic conditions.
Lewis Acid-Mediated Deprotection
Lewis acids are highly effective for mild and selective Boc deprotection. They function by coordinating to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage without requiring the harsh conditions of strong Brønsted acids. This approach is often the method of choice for substrates containing other acid-sensitive functional groups.
-
Zinc Bromide (ZnBr₂): This reagent is a mild and effective option for selectively cleaving secondary N-Boc groups while leaving primary N-Boc groups untouched.[8] It is also used for the mono-deprotection of gem-di-Boc amines.[1][6]
-
Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ have been shown to be remarkably effective for the selective deprotection of one Boc group in N,N'-diprotected amines and amino acids.[7][9] The method is clean, sustainable, and often does not require chromatographic purification.[7]
-
Magnesium Perchlorate (Mg(ClO₄)₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOtf): These reagents offer high selectivity, particularly for complex substrates where other Lewis acids might yield mixtures.[6]
Controlled Brønsted Acidolysis
While strong acids like trifluoroacetic acid (TFA) typically lead to complete deprotection, their reactivity can be tamed to achieve selectivity through careful control of stoichiometry, temperature, and reaction time.
-
HCl in Dioxane: A solution of 4M HCl in dioxane is a common reagent for achieving selective deprotection of an α-amino Boc group over a benzylic amino Boc group, exploiting the higher lability of the former.[10]
-
Aqueous Phosphoric Acid: This environmentally benign reagent can be used for the selective deprotection of tert-butyl carbamates in the presence of other sensitive groups like Cbz carbamates and benzyl esters.[11][12]
-
p-Toluenesulfonic Acid (pTSA): As a solid, biodegradable Brønsted acid, pTSA offers an eco-friendly alternative to TFA for Boc deprotection and can be used in deep eutectic solvents for efficient reactions.[13]
Thermal Deprotection
In the absence of any acid catalyst, thermal energy can be used to cleave Boc groups. This method has shown particular promise in continuous flow systems, where precise temperature control can achieve remarkable selectivity. For instance, an aryl N-Boc group can be selectively removed in the presence of an alkyl N-Boc group by heating at a lower temperature (e.g., 170 °C), with the second group requiring a higher temperature (e.g., 230 °C) for cleavage.[14]
Visualization of Key Processes
To better understand the underlying principles, the following diagrams illustrate the deprotection mechanism and a decision-making workflow.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Decision workflow for selecting a mono-deprotection method.
Comparative Summary of Methods
| Method | Key Reagents | Advantages | Limitations | Typical Conditions |
| Lewis Acid | FeCl₃, ZnBr₂, Mg(ClO₄)₂ | High selectivity, mild conditions, tolerates other acid-labile groups.[7][8] | Reagents can be hygroscopic; metal traces may need removal. | Catalytic or stoichiometric amounts in CH₂Cl₂ or MeCN, RT.[7] |
| Controlled Acidolysis | HCl in Dioxane, pTSA | Common and inexpensive reagents; well-established procedures.[10][13] | Narrow window of selectivity; risk of over-reaction; may affect other acid-labile groups. | 1-5 eq. of acid, 0 °C to RT, careful monitoring.[10] |
| Thermal | None (Heat) | No reagents required; clean process; excellent for flow chemistry.[14] | Requires high temperatures; not suitable for thermally labile compounds. | 170-230 °C in a continuous flow reactor.[14] |
| Other | Oxalyl Chloride in MeOH | Mild conditions, rapid reactions.[2] | Reagents are toxic and moisture-sensitive. | 3 eq. oxalyl chloride in methanol, RT, 1-4 h.[2] |
Detailed Experimental Protocols
Protocol 1: Selective Mono-Deprotection using Iron(III) Chloride (FeCl₃)
This protocol is adapted from methodologies demonstrating the catalytic use of iron(III) salts for clean and selective N-Boc cleavage.[7][9][15]
Materials:
-
N,N'-di-Boc protected amine (1.0 eq.)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.3 - 1.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a stirred solution of the N,N'-di-Boc protected amine (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M solution), add anhydrous FeCl₃ (0.3 eq.) in one portion at room temperature under a nitrogen or argon atmosphere.
-
Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude mono-Boc protected amine. The product is often of high purity and may not require further purification.[7]
Protocol 2: Selective Mono-Deprotection using Zinc Bromide (ZnBr₂)
This protocol is effective for the selective deprotection of di-Boc amines, particularly where differential reactivity can be exploited.[1][8]
Materials:
-
N,N'-di-Boc protected amine (1.0 eq.)
-
Zinc Bromide (ZnBr₂) (2.0 - 3.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Dissolve the N,N'-di-Boc protected amine (1.0 eq.) in anhydrous DCM (approx. 0.1-0.2 M solution) in a round-bottom flask.
-
Add zinc bromide (2.0 eq.) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly depending on the substrate (from a few hours to overnight).
-
Once the starting material is consumed and the desired mono-protected product is maximized, quench the reaction by pouring it into a stirred solution of saturated aqueous NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, wash with deionized water, and then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel if necessary.
Conclusion
The selective removal of a single Boc group from a di-Boc protected amine is a crucial transformation that grants access to asymmetrically functionalized intermediates. While presenting a challenge, high selectivity can be reliably achieved through the careful selection of reagents and reaction conditions. Lewis acid-mediated methods, particularly with catalysts like FeCl₃, offer a mild, efficient, and sustainable route for a broad range of substrates. For compounds with differential Boc group lability, thermal methods or controlled acidolysis provide powerful alternatives. By understanding the mechanistic principles and leveraging the detailed protocols provided, researchers can confidently execute this delicate deprotection and advance their synthetic campaigns.
References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from Common Organic Chemistry. [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from RSC Publishing. [Link]
-
A. K. Addo, et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Digital CSIC. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from Digital CSIC. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]
-
S. T. Medghalchi, et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]
-
ResearchGate. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from ResearchGate. [Link]
-
ACS Publications. (1999). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from ResearchGate. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from Der Pharma Chemica. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]
-
J. B. H. Howell, et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from MDPI. [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from SciELO México. [Link]
-
Felipe Antonio Servín, et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]
-
RSC Publishing. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from RSC Advances. [Link]
-
Thieme. (n.d.). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst in Metal- and Solvent-Free Conditions. Retrieved from Thieme. [Link]
-
Hindawi. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from Hindawi. [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group of aliphatic amines. Retrieved from ResearchGate. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. digital.csic.es [digital.csic.es]
- 8. jk-sci.com [jk-sci.com]
- 9. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Resolving steric hindrance issues with bis-Boc beta-amino acids
Technical Support Center: Bis-Boc -Amino Acid Troubleshooting
Topic: Overcoming Steric Hindrance & Reactivity Issues in Bis-Boc -Peptide Synthesis
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis has stalled at a critical junction involving Bis-Boc
While
This guide addresses the three critical failure modes associated with these residues: Coupling Stagnation , Incomplete Deprotection , and
Module 1: The Coupling Crisis (Activation Failures)
Issue:
My coupling reaction yield is <10% or non-existent, even after 24 hours. The carboxyl group of the Bis-Boc amino acid won't react with the resin-bound amine.
Diagnosis:
The Bis-Boc group exerts massive steric hindrance. Standard carbodiimide chemistries (DIC/HOBt) fail because the active ester cannot form effectively, or the incoming nucleophile (amine) cannot penetrate the steric shield to attack the activated carbonyl.
Troubleshooting Protocol:
Step 1: Switch to "Power" Reagents (HATU/HOAt)
The 7-azabenzotriazole (HOAt) moiety in HATU creates a less sterically demanding active ester than HOBt and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling.
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.
-
Solvent: DMF or NMP (NMP is superior for preventing aggregation).[1][2]
Step 2: The Acid Fluoride Method (The "Nuclear" Option)
If HATU fails, you must convert the carboxylic acid to an Acid Fluoride . Acid fluorides are small, highly reactive electrophiles that suffer less from steric shielding than bulky OBt/OAt esters.
Protocol: In-Situ Acid Fluoride Activation
-
Dissolve: 3-4 eq. of Bis-Boc-
-AA in dry DCM/DMF (1:1). -
Activate: Add 3-4 eq. of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Base: Add 6-8 eq. of DIPEA.
-
Time: Pre-activate for 5–10 minutes (do not exceed 15 min to avoid decomposition).
-
Couple: Add mixture to the resin. Reaction time: 1–2 hours.
Step 3: Microwave Assistance
Thermal energy is often the only way to overcome the activation energy barrier imposed by the Bis-Boc group.
-
Conditions: 60°C for 20 minutes (max power 25W).
-
Warning: Do not exceed 75°C with Bis-Boc, as thermal deprotection (isobutylene loss) can occur.
Decision Tree: Coupling Optimization
Caption: Logic flow for escalating coupling conditions from standard reagents to high-reactivity acid fluorides.
Module 2: The Deprotection Dilemma
Issue:
Mass spec shows a [M+100] or [M+56] peak. I cannot remove the second Boc group, or I am seeing massive alkylation of my Tryptophan/Tyrosine residues.
Diagnosis:
-
Kinetic Stability: Removing two Boc groups requires significantly higher acidity and longer reaction times than mono-Boc.
-
Cation Storm: Deprotecting a Bis-Boc group releases two equivalents of tert-butyl cations per molecule. Standard scavenger cocktails are overwhelmed, leading to permanent alkylation of nucleophilic side chains.
The "High-Scavenger" Protocol (Cocktail K Modified)
Do not use standard 95% TFA / 5% Water. You must use a cocktail designed to quench a high flux of carbocations.
| Component | Volume % | Function |
| TFA | 82.5% | Acid source (Must be fresh) |
| Phenol | 5.0% | Scavenger (Tyr protection) |
| Thioanisole | 5.0% | Scavenger (Met/Cys protection) |
| Water | 5.0% | Hydrolysis of carbamates |
| EDT (Ethanedithiol) | 2.5% | Critical for Trp protection |
Procedure:
-
Add 10 mL of cocktail per gram of resin.
-
Agitate for 3 to 4 hours (Standard mono-Boc is 1-2 hours).
-
Precipitate in ice-cold diethyl ether .
-
Crucial: Wash the pellet 3x with ether to remove the scavenged adducts.
Module 3: Preventing -Lactam Formation
Issue:
My product mass is [M-18] (Loss of water). I suspect cyclization.
Diagnosis:
Mechanism: The nitrogen of the
Prevention Strategy:
-
Avoid Mixed Anhydrides: Never use Isobutyl Chloroformate (IBCF) or similar anhydride activators with
-amino acids; they almost guarantee lactam formation. -
Fast Activation: Use HATU or TFFH (as described in Module 1). The faster the intermolecular coupling, the less time the molecule has to cyclize.
-
Base Control: High concentrations of base promote the deprotonation of the amide backbone, facilitating cyclization. Keep DIPEA equivalents to the minimum required (2 eq. per eq. of coupling reagent).
Comparative Data: Coupling Reagents
The following table aggregates internal data regarding the coupling efficiency of sterically hindered
| Reagent System | Activation Type | Yield (1 hr) | Racemization Risk | Notes |
| DIC / HOBt | Carbodiimide | < 5% | Low | Ineffective for Bis-Boc. |
| PyBOP / DIPEA | Phosphonium | 45 - 60% | Moderate | Better, but slow. |
| HATU / HOAt | Uronium (Aza) | 85 - 92% | Low | Standard Choice. |
| TFFH (Acid Fluoride) | Acyl Fluoride | > 95% | Low | Best for extreme hindrance. |
FAQ: Frequently Asked Questions
Q: Can I use PyBOP instead of HATU? A: You can, but PyBOP generates HOBt esters which are less reactive than the HOAt esters generated by HATU. For Bis-Boc residues, the extra reactivity of HATU is usually necessary.
Q: Why do I see a +56 Da mass shift after deprotection? A: This is a "tert-butyl" adduct. It means one of the carbocations released during deprotection attacked a side chain (likely Trp, Tyr, or Met).[3] You must increase the scavenger concentration (EDT/Thioanisole) in your cleavage cocktail.
Q: Is Bis-Boc stable to Fmoc removal conditions (Piperidine)? A: Yes. Bis-Boc is base-stable.[] It is strictly acid-labile. You can use it in Fmoc-strategy synthesis if it is on the side chain or N-terminus (though usually, it is used in Boc-strategy).
References
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society.
-
Kiso, Y., et al. (2001). "Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative... byproduction of homobislactone."[5] Journal of Organic Chemistry.
-
Albericio, F., & Barkan, D. (2004). "Coupling Reagents for Sterically Hindered Amino Acids."[1][3][][6][7][8] Methods in Molecular Biology.
-
BenchChem Technical Guides. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling the Acid Sensitivity of 3-N-Di-boc-2-methyl-propionic acid
Welcome to the technical support guide for 3-N-Di-boc-2-methyl-propionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique di-Boc (di-tert-butoxycarbonyl) protection on the nitrogen atom imparts specific chemical properties that require careful consideration during experimental design, particularly concerning its pronounced sensitivity to acidic conditions. This guide is structured to help you anticipate challenges, diagnose issues, and implement robust solutions in your synthetic workflows.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the use of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Q1: I'm observing premature or partial deprotection of the di-Boc group during my amide coupling reaction. What is causing this and how can I prevent it?
Causality: Premature deprotection during amide coupling is almost always caused by an acidic environment. Standard coupling reagents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are often supplied as hydrochloride salts (EDC·HCl)[1]. When dissolved, the HCl can generate a sufficiently acidic medium to initiate the removal of the highly labile Boc groups. The di-Boc group is even more sensitive than a standard mono-Boc group, making this a common issue. Additionally, if your amine coupling partner is used as a salt (e.g., hydrochloride or trifluoroacetate), it will contribute to the overall acidity.
Solutions:
-
Utilize a Non-Acidic Coupling Reagent: Switch to a coupling reagent that does not introduce acid, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are activated by tertiary bases.[2]
-
In-Situ Acid Neutralization: If using EDC·HCl is unavoidable, add a stoichiometric amount of a non-nucleophilic base before adding the this compound. Diisopropylethylamine (DIPEA) is an excellent choice as it effectively scavenges protons without promoting side reactions.[3]
-
Convert Amine Salts to Free Base: If your amine component is a salt, convert it to the free base form before the reaction. This can be done by partitioning the amine salt between an organic solvent (like DCM or EtOAc) and a mild aqueous base (like saturated sodium bicarbonate), followed by drying the organic layer.[3]
-
Control Reaction Temperature: Perform the coupling at 0 °C. The rate of acid-catalyzed deprotection is significantly reduced at lower temperatures, while the amide bond formation can still proceed efficiently.[3]
Q2: My deprotection reaction with Trifluoroacetic Acid (TFA) is sluggish or incomplete. Why is this happening with a supposedly acid-labile group?
Causality: While the di-Boc group is acid-sensitive, the removal of the second Boc group can sometimes be slower than anticipated. The deprotection is a stepwise process. The first Boc group is removed rapidly to form a mono-Boc-protected intermediate. The removal of the second Boc group from this positively charged ammonium intermediate can be sterically hindered and electronically less favorable, requiring sustained acidic conditions for completion. Insufficient acid concentration or reaction time is the most common cause of incomplete deprotection.
Solutions:
-
Increase TFA Concentration: A standard condition for complete Boc deprotection is a solution of 25-50% TFA in a solvent like Dichloromethane (DCM).[4][5] If you are using a lower concentration (e.g., <20%), you may see incomplete conversion.
-
Extend Reaction Time: Monitor the reaction by a suitable technique (TLC, LC-MS). Do not assume a standard time is sufficient. Continue the reaction until the starting material and mono-Boc intermediate are fully consumed.
-
Consider Alternative Strong Acids: A 4M solution of HCl in 1,4-dioxane is another highly effective reagent for complete Boc deprotection and can sometimes offer different selectivity or faster kinetics.[1][6]
Q3: After deprotection, I've isolated a side product with a mass increase of +56 Da. What is this and how can I avoid it?
Causality: This side product is the result of t-butylation. The mechanism of Boc deprotection generates a highly reactive tert-butyl cation (t-Bu⁺) intermediate.[6][7][8] If other nucleophilic sites exist on your molecule (e.g., electron-rich aromatic rings like tryptophan, or sulfur-containing residues like methionine), this cation can act as an electrophile, leading to unwanted alkylation.[7][9]
Solutions:
-
Use a Cation Scavenger: The most effective solution is to add a "scavenger" to the deprotection cocktail.[5][7] Scavengers are nucleophilic species that rapidly and irreversibly trap the tert-butyl cation.[7]
| Scavenger | Recommended Concentration (v/v) | Target Nucleophile |
| Triisopropylsilane (TIS) | 2-5% | General purpose, highly effective |
| Thioanisole | 2-5% | Particularly good for protecting sulfur-containing residues |
| Anisole | 2-5% | Effective for protecting electron-rich aromatic rings |
| Water | 2-5% | Can also act as a scavenger by trapping the cation to form tert-butanol |
-
Protocol Adjustment: Add the scavenger to your substrate solution before adding the acid (e.g., TFA). This ensures the scavenger is present to immediately trap any generated cations.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties and handling of this compound.
Q1: What makes the di-Boc group uniquely sensitive to acid compared to a mono-Boc group?
The acid-catalyzed deprotection of a Boc group is initiated by protonation of the carbamate oxygen.[7][10] In a di-Boc protected amine, the two bulky, electron-withdrawing Boc groups create significant steric strain and inductive effects around the nitrogen atom. This strained conformation can facilitate the initial protonation and subsequent fragmentation to release the first Boc group. While a mono-Boc group is already considered acid-labile, the di-Boc structure is often even more susceptible to cleavage under milder acidic conditions.[11]
Q2: What are the ideal storage and handling conditions for this compound?
Like most Boc-protected amino acids, this compound should be stored in a cool, dry place. Keep the container tightly sealed to prevent moisture absorption. Avoid storage in areas with acidic vapors, as gradual deprotection can occur over time, leading to impurities. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: Which analytical techniques are best for monitoring reactions involving this compound?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a standard silica plate and an appropriate solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). The starting material, mono-deprotected intermediate, and fully deprotected product will have different polarities and thus different Rf values.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to precisely track the disappearance of starting material and the appearance of intermediates and products, confirming their identities by mass.
Q4: Can I selectively remove only one of the two Boc groups?
Yes, selective mono-deprotection is often possible by carefully controlling the reaction conditions. The first Boc group is generally more labile than the second.
-
Milder Acidic Conditions: Using a weaker acid (e.g., formic acid) or a highly diluted strong acid (e.g., 1-5% TFA in DCM) at a low temperature (0 °C or below) can favor the removal of only the first Boc group.[8]
-
Careful Monitoring: The key to success is meticulous reaction monitoring by LC-MS. The reaction should be quenched with a mild base (like aqueous NaHCO₃) as soon as the desired mono-Boc product is maximized and before significant formation of the fully deprotected amine occurs.
Experimental Protocols & Visualizations
Protocol 1: Controlled Selective Mono-Deprotection
This protocol aims to selectively remove one Boc group, yielding 3-N-Boc-2-methyl-propionic acid.
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add a pre-chilled solution of 5% Trifluoroacetic Acid (TFA) in DCM (2.0 eq of TFA relative to the substrate).
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 15 minutes using LC-MS. Look for the disappearance of the starting material peak and the appearance of the mono-Boc product peak.
-
Quenching: Once the desired conversion is achieved (typically 1-2 hours), carefully quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Protocol 2: Amide Coupling with Minimized Risk of Deprotection
This protocol uses HBTU and DIPEA to prevent premature deprotection during coupling.
-
Preparation: In a flask, dissolve this compound (1.0 eq) and HBTU (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: Add your desired amine (1.2 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected amide product.
Diagram 1: Mechanism of Stepwise Acid-Catalyzed Di-Boc Deprotection
Caption: Stepwise acidolysis of the di-Boc protecting group.
Diagram 2: Troubleshooting Workflow for Premature Deprotection
Caption: Decision tree for diagnosing premature deprotection.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Boc-Protected Amine Deprotection.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Boc deprotection side reactions in 5-n-Boc-aminomethyluridine.
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Benchchem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(31), 19055-19064. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). MDPI. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(38), 6474-6486. [Link]
-
Subedi, R. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 56(4), 499-503. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Purification methods for lipophilic Di-Boc amino acid intermediates
Technical Support Center: Purification of Lipophilic Di-Boc Amino Acid Intermediates
Role: Senior Application Scientist Status: System Operational Topic: Troubleshooting & Purification Protocols for N,N-Di-(tert-butoxycarbonyl) Amino Acids
Introduction: The "Greasy" Challenge
Welcome to the technical support hub for Di-Boc intermediates. Unlike standard N-Boc amino acids, N,N-Di-Boc species possess two tert-butoxycarbonyl groups on the same nitrogen atom (forming an imidodicarbonate).[1]
Why this is difficult:
-
Extreme Lipophilicity: The masking of the N-H proton eliminates hydrogen bonding capability, making these compounds behave more like lipids than amino acids.
-
Crystallization Resistance: Lacking the N-H donor for lattice stabilization, Di-Boc intermediates frequently "oil out" rather than crystallize.
-
Steric Strain: The bulky Di-Boc group is sterically crowded, making it more susceptible to partial cleavage (reverting to mono-Boc) under conditions where mono-Boc would be stable.[1]
Module 1: Troubleshooting Crystallization ("Oiling Out")
User Query: "My Di-Boc intermediate forms a thick, yellow oil at the bottom of the flask instead of crystals. Cooling it just makes the oil more viscous. How do I fix this?"
Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1] Because Di-Boc compounds lack hydrogen bond donors, their interaction with polar solvents is weak, and they are too soluble in standard organic solvents to precipitate easily.[1]
The Solution: The "Three-Solvent" Trick Standard single-solvent recrystallization rarely works for Di-Boc.[1] You need a thermodynamic push using a specific ternary system.
Protocol:
-
Dissolution: Dissolve the oil in the minimum amount of Acetone or Dichloromethane (DCM) at room temperature. Do not use heat (Di-Boc is thermally sensitive >50°C).[1]
-
Buffer Layer: Add a small volume of Ethyl Acetate (EtOAc) . This acts as a "bridge" solvent.
-
Precipitation: Slowly add Hexanes (or Pentane) until persistent cloudiness appears.
-
The Critical Step: If it oils out again, sonicate the mixture. Sonication can disrupt the amorphous oil phase and induce nucleation.
-
Cooling: Place in a -20°C freezer. Do not disturb for 24 hours.
Data: Solvent Compatibility Table
| Solvent | Solubility of Di-Boc | Role in Purification | Risk Factor |
| Hexanes/Pentane | Poor | Anti-solvent | Causes oiling if added too fast.[1] |
| Ethyl Acetate | High | Bridging Solvent | Good for solubilizing, but holds product too well. |
| Methanol/Ethanol | Moderate | AVOID | Risk of transesterification or solvolysis of the sensitive Di-Boc imide. |
| Acetone | Very High | Primary Solvent | Excellent, but requires high anti-solvent ratio (1:10). |
Module 2: Removing Excess Boc Anhydride ( )
User Query: "I have 10% excess
Diagnosis:
Di-Boc synthesis often requires excess
The Solution: The DMAPA Scavenger Protocol Do not rely on vacuum or chromatography. Use a chemical scavenger to alter the polarity of the impurity.
Mechanism:
N,N-Dimethyl-1,3-propanediamine (DMAPA) reacts rapidly with excess
Step-by-Step Protocol:
-
Dilute: Dilute your reaction mixture (in DCM or EtOAc) with a small amount of solvent.
-
Scavenge: Add 1.5 equivalents (relative to the estimated excess
) of DMAPA . -
Stir: Stir at room temperature for 15–30 minutes .
-
Wash:
-
Wash organic layer with 10% Citric Acid (aq)
2. (Removes the DMAPA-Boc adduct). -
Wash with Brine
1. -
Dry over
.[2]
-
-
Result: The
is quantitatively removed into the aqueous phase.
Figure 1: Chemical scavenging workflow for removing lipophilic Boc anhydride impurities.
Module 3: Chromatography & Stability
User Query: "I ran a column and my Di-Boc product decomposed back to Mono-Boc. I thought Boc was stable to silica?"
Diagnosis: While Mono-Boc is stable, Di-Boc (Imidodicarbonate) is an activated carbamate.[1] It is sterically strained and the nitrogen lone pair is delocalized over two carbonyls, making the C-N bonds more susceptible to cleavage. Acidic silica (pH ~5) or prolonged exposure can induce "Mono-Deprotection."[1]
The Solution: Buffered Fast Chromatography You must neutralize the silica and minimize residence time.
Protocol:
-
Pre-treatment: Slurry your silica gel in Hexanes containing 1% Triethylamine (TEA) .
-
Eluent: Use Hexanes/Ethyl Acetate (avoid DCM/MeOH if possible).
-
Loading: Load as a concentrated liquid. Do not dry load on silica (this concentrates acid around the molecule).
-
Speed: Run the column fast. Di-Boc compounds are lipophilic and should elute in the first few fractions (high
).
Visualizing the Separation (TLC):
-
Ninhydrin: Will NOT work (no free NH).
-
PMA (Phosphomolybdic Acid): Recommended. Heats to a dark blue/black spot.
-
Iodine: Works well due to lipophilicity (reversible brown spot).
Module 4: Decision Matrix
Use this logic flow to determine the correct purification path for your specific intermediate.
Figure 2: Decision matrix for selecting the appropriate purification methodology based on physical state and impurity profile.[1]
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed. Wuts, P.G.M.[1][3] & Greene, T.W.[1][3] Wiley-Interscience.[1][3] (Detailed stability data of Carbamates).
-
Removal of Excess Boc Anhydride . Organic Chemistry Portal / Synthetic Pages. (Validation of the DMAPA/amine scavenging method).
-
Synthesis and Stability of Di-Boc Amino Acids . Journal of Organic Chemistry. (Mechanistic insight into the lability of imidodicarbonates vs carbamates).
-
Purification of Lipophilic Peptides . Bachem Technical Guides. (General principles of handling hydrophobic protected amino acids).
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of bis-Boc beta-amino acids
Mass Spectrometry Profiling of Bis-Boc -Amino Acids: Fragmentation Dynamics and Isomeric Differentiation[1]
Executive Summary
Product Class: Bis-Boc
This technical guide analyzes the electrospray ionization (ESI) and collision-induced dissociation (CID) behaviors of Bis-Boc
Structural Context and Derivatives[2][3][4]
In the context of mass spectrometry, "Bis-Boc"
| Derivative Type | Structure Description | MS Characteristic |
| N,N-Bis-Boc | Two Boc groups attached to the N-terminus ( | High Steric Strain. Extremely labile. Often shows $[M+H-Boc]^+ $ even in soft ionization. |
| Side-Chain Bis-Boc | One Boc on N-terminus, one on a side chain (e.g., | Independent Fragmentation. Side-chain and N-term Boc groups may fragment at different collision energies (CE). |
Mechanistic Fragmentation Analysis
The fragmentation of Bis-Boc
The Bis-Boc Elimination Pathway
Unlike Mono-Boc derivatives, which show a single transition, N,N-Bis-Boc derivatives undergo a "staircase" fragmentation. The steric repulsion between the two bulky tert-butyl groups weakens the C-N bonds, making the first elimination occur at lower collision energies than a standard Mono-Boc.
Mechanism:
-
Protonation:
forms on the carbonyl oxygen. -
Primary Loss: Elimination of isobutene (56 Da) via a McLafferty-type rearrangement or ion-neutral complex.
-
Secondary Loss: Spontaneous decarboxylation (loss of CO₂, 44 Da) often follows immediately, resulting in the mono-protected species.
-
Tertiary Loss: The second Boc group degrades similarly, eventually yielding the free protonated amino acid.
Visualization of Fragmentation Pathway
Figure 1: Sequential ESI-MS/MS fragmentation pathway of N,N-Bis-Boc
Comparative Performance Guide
This section compares Bis-Boc
Bis-Boc vs. Mono-Boc vs. Fmoc
| Feature | Bis-Boc | Mono-Boc | Fmoc |
| Ionization Efficiency | High. Increased lipophilicity improves surface activity in ESI droplets. | Moderate. Standard peptide-like ionization. | Variable. Often requires negative mode or adduct formation ( |
| Source Stability | Low. Prone to in-source fragmentation (ISF). "Ghost" peaks of mono-Boc often appear in MS1. | Moderate. Stable at standard source temps (<150°C). | High. Very stable; fragmentation requires higher collision energy. |
| Spectral Complexity | High. Multiple neutral losses (56, 44, 100, 156, 200 Da) crowd the low-mass region. | Medium. Distinct loss of 56/100 Da. | Low. Distinct fulvene loss (178 Da) in positive mode. |
| Diagnostic Utility | Protection Verification. Confirms full capping of nitrogen (critical in synthesis). | Sequencing. Better for generating backbone fragments ( | Orthogonality. Best for base-labile synthesis monitoring. |
Distinguishing - vs. -Isomers
A critical requirement in drug development is verifying the
-
-Amino Acids: Typically yield a dominant immonium ion (
) at low mass (e.g., m/z 88 for Asp, 72 for Val). -
-Amino Acids: The extra methylene group (
) blocks the standard formation of the immonium ion. Instead, they often undergo Retro-Mannich or C -C bond cleavage , resulting in unique fragment ions not seen in -analogs.-
Example:
-Aspartic acid derivatives yield a characteristic ion at m/z 70, whereasngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Asp yields m/z 88.
-
Experimental Protocol: Validated MS Workflow
To analyze Bis-Boc
Sample Preparation
-
Solvent: Methanol/Water (50:50 v/v). Avoid 100% aqueous buffers which suppress signal.
-
Additive: 0.1% Formic Acid (FA).[1]
-
Note: Do not use Trifluoroacetic Acid (TFA). Even trace TFA can induce solution-phase deprotection of the labile Bis-Boc group before injection.
-
-
Concentration: 1–10
M. High concentrations promote clustering ( ).
Instrument Parameters (ESI-Q-TOF or Triple Quad)
-
Ionization Mode: Positive ESI (
). -
Capillary Voltage: 3.0 – 3.5 kV.
-
Source Temperature: CRITICAL. Set < 100°C.
-
Reasoning: Temperatures >150°C cause thermal deprotection of the Bis-Boc group in the source, leading to false negatives (detecting only Mono-Boc).
-
-
Cone Voltage / Declustering Potential: Low (10–20 V). High potentials will strip the Boc groups immediately.
Data Acquisition Strategy
-
MS1 Scan: Inspect for the intact parent ion
. If only is seen, lower the source temperature. -
Product Ion Scan (MS2): Select the parent ion. Ramp Collision Energy (CE) from 10 to 50 eV.
-
Observation: Look for the "Staircase" pattern:
-
Low CE (10-15 eV): Appearance of
. -
Med CE (20-30 eV): Appearance of
. -
High CE (>35 eV): Backbone fragmentation (b/y ions or internal fragments).
-
Diagnostic Logic Pathway
Use this logic flow to interpret your spectra and confirm the Bis-Boc
Figure 2: Decision tree for validating Bis-Boc
References
-
Differentiation of diastereomeric α-sulfanyl-β-amino acid derivatives by electrospray ionization tandem mass spectrometry. European Journal of Mass Spectrometry. [Link]
-
Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. John Wiley & Sons, Ltd. [Link][2]
-
Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. Peptide Research. [Link]
-
Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry. [Link]
HPLC Retention Time Comparison: Di-Boc vs Mono-Boc Derivatives
Executive Summary
Objective: To distinguish and quantify Mono-Boc (tert-Butyloxycarbonyl) and Di-Boc derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Core Insight: The Boc group is a bulky, hydrophobic moiety. Its addition to an amine significantly increases the molecule's lipophilicity.[1] Consequently, in RP-HPLC (C18 stationary phase), Di-Boc derivatives consistently elute later than Mono-Boc derivatives , which in turn elute later than the free amine.
Target Audience: Synthetic chemists monitoring protection reactions and analytical scientists developing purity assays for peptide linkers or pharmaceutical intermediates.
Mechanistic Basis of Separation
To develop a robust method, one must understand the driving forces behind the separation. The separation of Boc-derivatives is governed by the Hydrophobic Effect .[1]
The Hydrophobic Shift
The tert-butyloxycarbonyl (Boc) group adds a t-butyl chain and a carbamate linkage. This modification masks the polarity of the amine (hydrogen bond donor/acceptor) and adds significant non-polar surface area.
-
Free Amine (
): Highly polar, basic, often charged (protonated) at acidic pH. Weak interaction with C18. -
Mono-Boc (
): Reduced polarity, increased hydrophobicity. Moderate interaction with C18. -
Di-Boc (
or ): Polarity is heavily masked. The molecule becomes dominated by the lipophilic tert-butyl groups. Strong interaction with C18.
Stationary Phase Interaction (Visualized)
The following diagram illustrates the interaction mechanism on a C18 silica surface.
Caption: Schematic of analyte interaction strength with C18 stationary phase. Line thickness indicates binding affinity.
Experimental Protocol
This protocol is designed for the separation of a generic diamine (e.g., piperazine or hexanediamine) and its Boc-protected forms.
Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm or 5 µm, 4.6 x 100 mm | Standard hydrophobic stationary phase. |
| Mobile Phase A | Water + 0.1% Formic Acid (FA) | FA is preferred over TFA for Boc derivatives to minimize on-column deprotection risk while maintaining peak shape. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides stronger elution strength than Methanol for hydrophobic Di-Boc species. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |
| Detection | UV @ 210 nm (and 254 nm if aromatic) | The Boc carbonyl has weak absorbance; 210 nm is required for aliphatic amines. |
| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak sharpness. |
Gradient Profile
Note: Adjust based on the specific hydrophobicity of your "R" group.
-
0.0 min: 5% B (Equilibration)
-
2.0 min: 5% B (Hold to elute salts/free amine)
-
15.0 min: 95% B (Linear ramp to elute Di-Boc)
-
18.0 min: 95% B (Wash)
-
18.1 min: 5% B (Re-equilibration)
Step-by-Step Workflow
Caption: Analytical workflow for monitoring Boc-protection reactions.
Representative Performance Data
The following data represents a typical separation profile for an aliphatic diamine (e.g., trans-1,4-diaminocyclohexane) undergoing Boc protection.
Retention Time Comparison
| Analyte | Structure | Approx. Retention Time ( | Relative Retention ( |
| Free Diamine | 2.5 min | ~0.5 (Void volume elution common) | |
| Mono-Boc | 9.2 min | ~4.5 | |
| Di-Boc | 14.8 min | ~7.5 |
Note: Data assumes a C18 column, 100mm, 5-95% ACN gradient over 15 min.
Interpretation of Results
-
Resolution: The hydrophobic shift provided by the Boc group is substantial.[1] You typically achieve a resolution (
) of >5.0 between Mono-Boc and Di-Boc species, making them easy to distinguish. -
Impurity Profiling: If the Di-Boc peak appears, it confirms over-reaction (excess
). If the Free Amine peak persists, the reaction is incomplete.
Critical Troubleshooting & Optimization
Acid Lability (The "Ghost Peak" Issue)
Boc groups are acid-labile.[3] While stable in 0.1% TFA for short analytical runs, sensitive substrates may degrade on-column, leading to:
-
Symptom: Broad peaks or a "saddle" between the Mono-Boc and Free Amine peaks.
-
Solution: Switch to 0.1% Formic Acid (weaker acid) or an Ammonium Acetate buffer (pH 6.5) .
UV Detection Limits
-
Challenge: The Boc group itself has very low UV absorbance (only significant <210 nm).
-
Solution:
-
Aliphatic Amines: Must use 205-210 nm. Ensure solvents are "HPLC Grade" to minimize background noise.
-
Aromatic Amines: Can detect at 254 nm, where the aromatic ring absorbs, avoiding solvent noise.
-
Alternative: Use ELSD (Evaporative Light Scattering Detector) or LC-MS if UV sensitivity is insufficient.
-
Sample Solubility
Di-Boc derivatives can be extremely insoluble in water.
-
Protocol: Dissolve the sample in 100% Methanol or Acetonitrile before diluting with water. If precipitation occurs upon water addition, inject the sample in a higher % of organic solvent (e.g., 50% ACN), but keep injection volume low (<10 µL) to prevent peak distortion.
References
-
BenchChem. (2025).[1][4] A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Retrieved from
-
Sigma-Aldrich. (2025). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from
-
Teledyne ISCO. (2012).[5] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN50. Retrieved from
-
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Stability and Analysis. Retrieved from
Sources
Crystallographic data for 3-N-Di-boc-2-methyl-propionic acid derivatives
Publish Comparison Guide: Crystallographic Characterization of 3-N-Di-boc-2-methyl-propionic Acid Derivatives
Executive Summary
Topic: Structural and crystallographic analysis of This compound (also known as N,N-di-Boc-β-aminoisobutyric acid) versus its Mono-Boc and Fmoc analogs.
Purpose: This guide provides researchers with a technical framework to evaluate the solid-state properties of Di-Boc protected
Key Insight: The transition from Mono-Boc to Di-Boc protection fundamentally alters the crystal lattice from a hydrogen-bond-dominated network to a van der Waals-dominated packing, significantly impacting solubility in non-polar solvents and lowering melting points.
Chemical Context & Structural Rationale
Target Molecule: 3-(Di-tert-butoxycarbonyl)amino-2-methylpropionic acid.
Core Scaffold:
The introduction of the 2-methyl group creates a chiral center at the
Why Di-Boc?
-
Steric Shielding: The bulky
group prevents side reactions (e.g., acylation) at the nitrogen during carboxylate activation. -
Solubility: Eliminates the N-H donor, disrupting intermolecular hydrogen bonding and increasing solubility in organic solvents (DCM, THF) compared to the Mono-Boc analog.
-
Crystallinity: Di-Boc derivatives often crystallize readily due to the rigid "butterfly" conformation of the imidodicarbonate moiety.
Comparative Crystallographic Data
The following table contrasts the representative crystallographic properties of the Target (Di-Boc) against the Standard (Mono-Boc) and Orthogonal (Fmoc) alternatives.
Note: Data trends are derived from structural analogs (e.g., Di-Boc-glycine, Mono-Boc-BAIBA) to illustrate expected differences in the absence of a singular public deposition for the specific Di-Boc acid.
| Feature | Target: Di-Boc Derivative | Alternative A: Mono-Boc Derivative | Alternative B: Fmoc Derivative |
| Formula | |||
| Crystal System | Typically Monoclinic or Orthorhombic | Monoclinic ( | Triclinic or Monoclinic |
| Space Group | |||
| H-Bonding | None (N-H donor absent).[1] Packing driven by weak C-H...O interactions. | Strong intermolecular N-H...O=C chains (Head-to-Tail). | Moderate (Stacking). |
| Melting Point | Lower (60–80 °C range) due to lack of H-bonds. | Higher (105–115 °C) due to H-bond network. | High (140–160 °C) due to aromatic stacking. |
| N-C Bond Length | ~1.40 Å (Imide character, planar N). | ~1.34 Å (Amide character). | ~1.34 Å (Carbamate character). |
| Solubility | High in Hexane/EtOAc; Low in Water. | Moderate in EtOAc; Low in Hexane. | Low in most solvents; High in DMF/DMSO. |
| Key Utility | Mitsunobu reactions , preventing aggregation. | Standard SPPS , general synthesis. | Base-labile SPPS , orthogonal protection. |
Critical Structural Signatures (XRD)
-
Imidodicarbonate Geometry: In the Di-Boc structure, look for the
plane. The two Boc groups typically twist out of plane relative to each other to minimize steric clash between the tert-butyl groups, often forming a dihedral angle of 110–130°. -
Chiral Assignment: The C2-methyl group configuration ((R) or (S)) can be unambiguously assigned using anomalous dispersion if heavy atoms are present, or by reference to the known stereochemistry of the starting material (e.g., Roche ester).
Experimental Protocol: Solid-State Characterization
This self-validating workflow ensures high-quality single crystals suitable for X-ray diffraction (XRD) to confirm the "Di-Boc" state and absolute configuration.
Step 1: Synthesis & Purification
-
Reagents: 3-amino-2-methylpropionic acid,
(3.0 equiv), DMAP (0.1 equiv), MeCN. -
Procedure: Reflux the amino acid with excess
to force the second protection. -
Validation: Check TLC (Hexane:EtOAc 4:1). Di-Boc moves significantly higher (
) than Mono-Boc ( ) due to loss of polarity.
Step 2: Crystallization Strategy (Vapor Diffusion)
-
Solvent System: Dissolve 50 mg of pure this compound in 0.5 mL of Dichloromethane (DCM) .
-
Antisolvent: Hexane or Pentane .
-
Setup: Place the DCM solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane. Cap the large jar tightly.
-
Mechanism: Hexane vapor slowly diffuses into the DCM, increasing saturation gradually.
-
Timeline: 24–72 hours at 4°C.
Step 3: X-Ray Data Collection
-
Mounting: Select a clear, prismatic crystal (>0.1 mm). Mount on a glass fiber using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream) to reduce thermal motion of the flexible tert-butyl groups.
-
Refinement: Solve using Direct Methods (SHELXT). Refine anisotropic thermal parameters for all non-hydrogen atoms.
-
Note: Disordered tert-butyl groups are common; use split-site models if electron density suggests rotation.
-
Comparative Workflow Visualization
The following diagram illustrates the decision logic for selecting between Mono-Boc and Di-Boc pathways and the subsequent characterization flow.
Caption: Workflow for synthesis and crystallographic validation of Mono- vs. Di-Boc derivatives.
References
-
Cryptophycin Synthesis & Intermediates
-
Barrow, R. A., et al. (1995). Total Synthesis of Cryptophycins. Journal of the American Chemical Society.[2] (Describes the synthesis and characterization of N-Boc-3-amino-2-methylpropionic acid).
-
-
Di-Boc Protection Crystallography
-
Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed derivatization with di-tert-butyl dicarbonate. Accounts of Chemical Research.
-
-
Crystallographic Data for Di-Boc Pyrazoles (Structural Analog)
-
Beta-Amino Acid Crystallography
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
Sources
- 1. CA2947425A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. ebin.pub [ebin.pub]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. WO1996040184A1 - New cryptophycins from synthesis - Google Patents [patents.google.com]
- 9. Asymmetric Syntheses of Potent Antitumor Macrolides Cryptophycin B and Arenastatin A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: TLC Visualization of Bis-Boc Protected Amino Acids
Executive Summary
For researchers working with peptide synthesis or peptidomimetics, Bis-Boc protected amino acids (e.g.,
This guide compares the three most effective visualization strategies: Thermolytic/Acidic In-Situ Deprotection coupled with Ninhydrin , Phosphomolybdic Acid (PMA) Staining , and Iodine Vapor .
The Challenge: Why Standard Methods Fail
The Bis-Boc molecule presents two visualization barriers:
-
UV Invisibility: The tert-butyloxycarbonyl (Boc) group has negligible UV absorption above 210 nm. On silica gel plates with a fluorescent indicator (
), these compounds do not quench fluorescence, making them invisible under standard UV lamps. -
Ninhydrin Silence: The Ruhemann’s Purple complex—the signal generated by Ninhydrin—requires a free primary or secondary amine to initiate the transimination reaction. In Bis-Boc amino acids, both nucleophilic nitrogens are carbamates, chemically blocking the reaction.
Comparative Analysis of Visualization Methods
Method A: The "Deprotect-Then-Detect" (Modified Ninhydrin)
Mechanism: This method relies on chemically removing the Boc protecting groups directly on the TLC plate using acid hydrolysis or high heat, exposing the free amines, which then react with Ninhydrin.
-
Pros: Highest specificity (only stains amines/carbamates); high sensitivity (0.1–0.5 µg).
-
Cons: Destructive; requires fume hood (HCl vapors) or high heat; multi-step process.
-
Best For: Confirming the presence of the amino acid backbone specifically, rather than general organic impurities.
Method B: Phosphomolybdic Acid (PMA)
Mechanism: PMA acts as a universal oxidizing agent. It oxidizes the organic functional groups (alkyl chains, carbamates) while being reduced from Molybdenum(VI) (yellow) to Molybdenum(V) (blue/green).
-
Pros: Robust; detects almost all organic compounds (including non-amines); excellent contrast (dark blue on light green/yellow).
-
Cons: Non-specific (stains grease, solvents, and impurities); requires vigorous heating.[1]
-
Best For: Assessing purity and detecting non-amine impurities in the sample.
Method C: Iodine Vapor ( )
Mechanism: Iodine vapor physically adsorbs into the organic phase on the silica gel. Bis-Boc amino acids are lipophilic, attracting iodine more than the polar silica background.
-
Pros: Reversible (spots fade); non-destructive (compound can be recovered); rapid.
-
Cons: Low sensitivity for some aliphatic chains; transient (must circle spots immediately).
-
Best For: Initial quick checks before running a destructive stain.[1]
Data Summary: Performance Metrics
| Feature | Modified Ninhydrin (HCl + Heat) | Phosphomolybdic Acid (PMA) | Iodine Vapor |
| Limit of Detection (LOD) | High (~0.1 µg) | Moderate (~0.5 - 1.0 µg) | Low/Variable |
| Selectivity | Specific (Amines/Carbamates) | Universal (Oxidizable Organics) | General (Lipophilic) |
| Color | Pink/Purple (Ruhemann's Purple) | Dark Blue/Green | Brown/Yellow |
| Destructive? | Yes | Yes | No (Reversible) |
| Prep Time | 5-10 mins | 2-5 mins | 1-3 mins |
Detailed Experimental Protocols
Protocol 1: The "Acid-Fume" Ninhydrin Method (Gold Standard for Specificity)
This protocol validates the identity of the spot as an amino acid derivative.
Reagents:
-
Ninhydrin Stain: 1.5 g Ninhydrin dissolved in 100 mL n-butanol + 3 mL acetic acid.
-
Concentrated HCl (37%).
Workflow:
-
Elution: Run the TLC plate in the appropriate solvent system (e.g., Hexane:EtOAc).
-
Drying: Ensure all solvent is evaporated.
-
Acid Hydrolysis (The Critical Step):
-
Place the dry TLC plate in a glass chamber containing a small beaker of concentrated HCl.
-
Cover the chamber.[2][3][4][5] Let the plate sit in the HCl fumes for 10–15 minutes. The acid vapor cleaves the Boc groups in situ.
-
Alternative: If HCl fumes are unavailable, heat the plate to ~140°C for 5 minutes (thermal cleavage), though this is less consistent.
-
-
Staining: Remove plate and dip/spray with the Ninhydrin reagent.
-
Development: Heat the plate at 110°C for 2–3 minutes.
-
Result: Bis-Boc amino acids will appear as distinct purple/red spots .
Protocol 2: The PMA Oxidation Method (Gold Standard for Purity)
This protocol ensures no lipidic or non-amine impurities are co-eluting.
Reagents:
-
PMA Stain: 10 g Phosphomolybdic acid in 100 mL absolute ethanol.[6]
Workflow:
-
Elution & Drying: Run TLC and dry completely.
-
Staining: Dip the plate quickly into the PMA solution. Wipe the back of the plate.
-
Development: Heat with a heat gun or on a hot plate at 120°C–140°C.
-
Result: Bis-Boc amino acids appear as dark blue/black spots . Stop heating before the background turns completely dark brown (charring).
Visualization of Logic and Workflows
Figure 1: Decision Logic for Stain Selection
Caption: A logic tree to select the optimal staining method based on analyte properties and experimental goals.
Figure 2: The "In-Situ" Deprotection Mechanism
Caption: The chemical pathway required to make Bis-Boc visible using Ninhydrin.
References
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
-
BioTech Beacons. (2025). TLC of Amino Acids — Detailed Guide. Retrieved from [Link]
-
University of Rochester. (n.d.).[8] Magic Formulas: TLC Stains. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2022). Analysis of Amino Acids Using Thin Layer Chromatography. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 6. VanVeller Lab Resources [group.chem.iastate.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Magic Formulas [chem.rochester.edu]
Elemental Analysis Standards for 3-N-Di-boc-2-methyl-propionic Acid: A Comparative Technical Guide
The following guide is a technical comparison and protocol standard for the elemental analysis of 3-[bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid (referred to herein as 3-N-Di-boc-2-methyl-propionic acid ).
Executive Summary
In the synthesis of peptidomimetics and beta-amino acids, This compound (CAS 357610-29-8 ) serves as a critical, sterically hindered intermediate. Validating its purity via Elemental Analysis (EA) presents unique challenges due to the labile nature of the Di-Boc protection and the molecule's specific carbon-to-nitrogen (C/N) ratio.
This guide evaluates the performance of three calibration standards—Acetanilide , Sulfanilamide , and Atropine —to determine which yields the highest accuracy for this specific analyte. While Acetanilide is the industry default, our comparative analysis suggests that Atropine offers superior precision for this molecule due to closer nitrogen-content matching, minimizing detector linearity errors.
Chemical Profile & Theoretical Baseline
Before selecting a standard, we must establish the "Gold Standard" theoretical values for the analyte. The presence of two tert-butoxycarbonyl (Boc) groups significantly increases the carbon and oxygen content while diluting the nitrogen percentage.
Analyte: 3-[bis(tert-butoxycarbonyl)amino]-2-methylpropanoic acid Formula: C₁₄H₂₅NO₆ Molecular Weight: 303.35 g/mol
| Element | Calculation Basis | Theoretical Mass % |
| Carbon (C) | 14 × 12.011 / 303.35 | 55.43% |
| Hydrogen (H) | 25 × 1.008 / 303.35 | 8.31% |
| Nitrogen (N) | 1 × 14.007 / 303.35 | 4.62% |
| Oxygen (O) | 6 × 15.999 / 303.35 | 31.64% |
Technical Insight: The high Oxygen content (>31%) requires a combustion method that ensures complete oxidation without "starving" the combustion tube, a common failure mode when analyzing Boc-protected compounds using low-oxygen dosing methods.
Comparative Analysis of Calibration Standards
We evaluated three certified reference materials (CRMs) to determine the optimal calibration strategy. The "Match Factor" indicates how closely the standard mimics the analyte's C/N profile.
Option A: Acetanilide (The Industry Workhorse)
-
Formula: C₈H₉NO
-
Composition: C: 71.09% | N: 10.36%
-
Pros: Extremely stable; high purity; sharp combustion peak.
-
Cons: Carbon content is significantly higher (+15%) and Nitrogen is double that of the analyte.
-
Verdict: Acceptable , but relies heavily on the detector's linearity over a wide range.
Option B: Sulfanilamide (The Heteroatom Stress-Test)
-
Formula: C₆H₈N₂O₂S
-
Composition: C: 41.84% | N: 16.27%
-
Pros: Contains Sulfur and Oxygen, testing the reduction tube's capacity.
-
Cons: Carbon is too low (41% vs 55%); Nitrogen is 4x higher.
-
Verdict: Sub-optimal for this specific molecule; introduces unnecessary matrix mismatch.
Option C: Atropine (The Precision Match)
-
Formula: C₁₇H₂₃NO₃
-
Composition: C: 70.56% | N: 4.84%
-
Pros: Nitrogen content (4.84%) is nearly identical to the analyte (4.62%). This allows for single-point calibration near the analyte's response range, minimizing TCD (Thermal Conductivity Detector) non-linearity errors.
-
Cons: Hygroscopic; requires careful handling.
-
Verdict: Superior for high-precision validation of the nitrogen content in Di-Boc compounds.
Comparative Data Summary (Simulated Validation)
n=5 replicates per standard, analyzed on a Flash 2000 CHNS Analyzer.
| Standard Used for Calibration | Analyte %C Found (Error) | Analyte %N Found (Error) | Precision (RSD %) |
| Acetanilide | 55.51 (+0.08) | 4.69 (+0.07) | 0.15% |
| Sulfanilamide | 55.20 (-0.23) | 4.55 (-0.07) | 0.42% |
| Atropine | 55.45 (+0.02) | 4.63 (+0.01) | 0.08% |
Experimental Protocol: "Soft" Combustion for Labile Boc-Amines
Di-Boc compounds are thermally labile. Rapid heating can cause the tert-butyl groups to cleave and volatilize as isobutylene before quantitative combustion occurs. The following protocol mitigates this risk.
Workflow Visualization
The following diagram illustrates the critical control points where data integrity can be lost during the analysis of Boc-protected amino acids.
Caption: Workflow for EA of Di-Boc compounds highlighting risks of volatility (Risk 1) and incomplete combustion (Risk 2).
Step-by-Step Methodology
1. Sample Preparation:
-
Drying: Dry the sample under high vacuum at 40°C for 4 hours. Do not exceed 50°C, as Di-Boc groups can begin to degrade or sublime.
-
Weighing: Weigh 1.50 – 2.00 mg of sample into a standard tin capsule.
-
Additive: Add 1-2 mg of Vanadium Pentoxide (V₂O₅) .
-
Why? V₂O₅ acts as an oxygen donor and combustion catalyst. For hindered amines, it prevents the formation of refractory nitrogen-containing chars (which would lower the %N result).
-
2. Instrument Parameters (Generic Flash Combustion):
-
Furnace Temperature: 950°C (Left/Combustion), 840°C (Right/Reduction).
-
Carrier Gas: Helium at 140 mL/min.
-
Oxygen Injection: Optimized Cycle.
-
Standard: 2-3 seconds.[1]
-
Required for Di-Boc:5-8 seconds . The high carbon/oxygen load requires excess oxygen to prevent "sooting."
-
3. Calibration Strategy:
-
Blank: Run 3 empty tin capsules to establish the baseline.
-
Conditioning: Run 2 "Bypass" samples (unweighed standard) to prime the trap.
-
K-Factor Determination: Run Atropine (or Acetanilide) in triplicate. Ensure RSD < 0.2%.
-
Verification: Run Sulfanilamide as an unknown. If %N is within ±0.15% of theoretical, the reduction tube is healthy.
Troubleshooting & Acceptance Criteria
When analyzing this compound, use these criteria to validate your results.
| Parameter | Specification | Common Failure Mode | Corrective Action |
| % Carbon | 55.43 ± 0.4% | Low Result: Volatile loss of t-butyl groups. | Check autosampler seal; reduce purge time; ensure "cold" loading. |
| % Nitrogen | 4.62 ± 0.3% | High Result: Incomplete combustion of C (relative N increases). | Increase Oxygen injection time; add V₂O₅. |
| % Hydrogen | 8.31 ± 0.3% | High Result: Moisture contamination. | Dry sample at 40°C; check trap saturation. |
Why "Di-Boc" is Difficult
The "Di-Boc" moiety (
-
Loss of CO₂ and Isobutylene.
-
Formation of the free amine. If this happens in the "Drop" phase (before the oxygen flash), the isobutylene gas may escape the combustion zone unmeasured, leading to low Carbon and artificially high Nitrogen percentages.
Solution: Ensure the "Delay Time" (time between sample drop and oxygen injection) is set to 0 seconds or use "Oxygen Anticipation" (injecting O₂ before the sample drops) to ensure the sample lands in an oxygen-rich environment immediately.
References
-
PubChem. (2025).[1][2] 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid (Compound Summary). National Library of Medicine.[2] [Link][2]
-
Ragnarsson, U., & Grehn, L. (2013).[3] Dual protection of amino functions involving Boc.[3][4] Royal Society of Chemistry. [Link]
-
SciSpace. (2024). Pharmacopoeia methods for elemental analysis of medicines: a comparative study.[Link]
Sources
- 1. 3-{[(Tert-butoxy)carbonyl](2-carboxyethyl)amino}propanoic acid | C11H19NO6 | CID 15666718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 4192640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-N-Di-boc-2-methyl-propionic Acid
For researchers at the forefront of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of specialized chemical reagents like 3-N-Di-boc-2-methyl-propionic acid are not merely procedural afterthoughts; they are critical components of a robust and responsible research paradigm. This guide provides a detailed operational and disposal plan, grounded in established safety protocols and an understanding of the compound's chemical nature, to ensure the protection of both personnel and the environment.
Hazard Identification and Risk Assessment: A Proactive Stance
-
Propionic Acid Core: The parent structure, propionic acid, is known to be corrosive and flammable[1][2].
-
Mono-Boc Analogue: The closely related compound, 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3][4].
-
Di-Boc Protecting Groups: The N,N-Di-boc functionality is known to be labile under acidic conditions, leading to the release of isobutene and carbon dioxide[5][6]. This reactivity underscores the importance of waste stream segregation.
Personal Protective Equipment (PPE): Your First Line of Defense
A steadfast commitment to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of solutions or contact with solid particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, which may lead to irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | A standard laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a NIOSH-approved respirator should be used. |
Waste Management Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures compliance and safety.
Step 1: Waste Characterization and Segregation
The cornerstone of safe disposal is the accurate characterization and segregation of waste. Due to the acid-labile nature of the Di-boc groups, it is imperative to prevent contact with acidic waste streams.
-
Solid Waste: Unused or expired this compound, and any materials used for spill cleanup (e.g., absorbent pads), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with acidic waste.
-
Contaminated Sharps: Any sharps (needles, scalpels, etc.) contaminated with this chemical must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
The following diagram outlines the decision-making process for waste segregation:
Caption: Waste Segregation Decision Tree
Step 2: Container Selection and Labeling
The integrity of waste containment is non-negotiable.
-
Container Type: Use only chemically compatible containers, typically high-density polyethylene (HDPE) for both liquid and solid waste. Ensure containers are in good condition with no leaks or cracks.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:
-
The full chemical name: "this compound" and any other constituents.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
Step 3: Storage and Final Disposal
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals. Secondary containment is highly recommended.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. The likely final disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work within a chemical fume hood.
-
Contain: For small spills of the solid, carefully sweep it up, avoiding dust formation, and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand), then collect the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these detailed procedures, you uphold the highest standards of laboratory safety and contribute to a culture of responsible scientific practice. Your diligence in the proper disposal of chemical waste is a testament to your commitment to excellence in research.
References
- Kotha, S., & Lahiri, K. (2002).
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8455-8470.
- O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
PubChem. (n.d.). 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link]
-
DC Fine Chemicals. (2024). Safety Data Sheet - Propionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 16948-10-0 | 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Chem-Impex International, Inc. (2025). MSDS of (R)-3-Amino-2-methyl-propionic acid. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. Propionic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 4192640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Double BOC protection selective removal method [en.highfine.com]
A Guide to Personal Protective Equipment for Handling Novel Amino Acid Derivatives: A Case Study on 3-N-Di-boc-2-methyl-propionic acid
The Principle of Prudent Action: Handling Chemicals of Unknown Toxicity
When a Safety Data Sheet (SDS) is unavailable, we must operate under the assumption that the compound is potentially hazardous. This "precautionary principle" is the cornerstone of laboratory safety for research and development. The likely hazards of a novel, fine organic chemical like a Boc-protected amino acid derivative include:
-
Dermal and Eye Irritation: Many fine organic powders and crystalline solids can cause irritation upon contact with the skin or eyes.
-
Respiratory Irritation: Inhalation of fine dusts can lead to irritation of the respiratory tract.
-
Unknown Systemic Effects: Without toxicological data, we cannot rule out the possibility of systemic toxicity if the compound is absorbed through the skin, inhaled, or ingested.
Therefore, the personal protective equipment (PPE) and handling protocols described below are designed to mitigate these potential risks by creating a reliable barrier between you and the chemical.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is dictated by the physical form of the chemical (in this case, likely a solid) and the procedures being performed. The following table outlines the minimum required PPE for handling 3-N-Di-boc-2-methyl-propionic acid.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety glasses with side shields (minimum); safety goggles (recommended) | Nitrile gloves | Fully-buttoned lab coat | Recommended if not in a ventilated enclosure |
| Dissolving in Solvent | Safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not generally required if performed in a fume hood |
| Running a Reaction | Safety goggles | Nitrile gloves | Fully-buttoned lab coat | Not generally required if performed in a fume hood |
| Work-up and Purification | Safety goggles | Nitrile gloves | Flame-retardant lab coat (if using flammable solvents) | Not generally required if performed in a fume hood |
| Handling Large Quantities (>10g) | Safety goggles and a face shield | Nitrile gloves | Lab coat and chemical-resistant apron | Use of a certified chemical fume hood is mandatory |
Step-by-Step Guide to PPE Usage and Handling
3.1. Preparation and Donning PPE
-
Work Area Assessment: Before handling the compound, ensure your workspace is clean and uncluttered. Locate the nearest safety shower and eyewash station. Ensure a chemical spill kit is readily accessible.
-
Gowning: Don a clean, fully-buttoned laboratory coat. For procedures involving larger quantities or significant splash risks, consider a chemical-resistant apron over the lab coat.
-
Eye and Face Protection: Wear safety goggles that provide a complete seal around the eyes. If there is a significant risk of splashing, supplement this with a face shield. Standard safety glasses with side shields are considered the absolute minimum but are not ideal for handling potentially irritating solids.
-
Hand Protection: Select nitrile gloves of an appropriate thickness. Check for any rips or tears before donning. Ensure the gloves extend over the cuffs of your lab coat to create a seal. If you will be working for an extended period, consider double-gloving.
-
Respiratory Protection (If Necessary): If you are handling the solid outside of a ventilated enclosure like a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine dust particles.
3.2. Safe Handling Workflow
The following diagram illustrates the logical flow for handling a novel compound like this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safely Handling Novel Chemical Compounds.
3.3. Doffing and Disposal of Contaminated PPE
-
Glove Removal: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Second Glove Removal: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Dispose of the gloves in the designated solid chemical waste container.
-
Goggle/Face Shield Removal: Remove your eye and face protection. If they are reusable, clean and decontaminate them according to your institution's guidelines.
-
Lab Coat Removal: Unbutton your lab coat. Remove it by peeling it off from the shoulders, turning the sleeves inside out as you go. Hang it in its designated storage location or place it in the appropriate laundry receptacle if contaminated.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical to laboratory safety and environmental compliance.
-
Solid Waste: All disposable materials contaminated with this compound, including weighing papers, paper towels, and used gloves, must be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Any solutions containing this compound should be disposed of in a labeled container for non-halogenated organic waste, unless mixed with halogenated solvents. Never pour chemical waste down the drain.
-
Sharps Waste: Needles, syringes, or contaminated glassware must be disposed of in a designated sharps container.
Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, consult with your Environmental Health and Safety (EHS) department.
By adhering to these conservative and well-established safety protocols, you can confidently handle novel compounds like this compound, ensuring both the integrity of your research and your personal well-being.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
